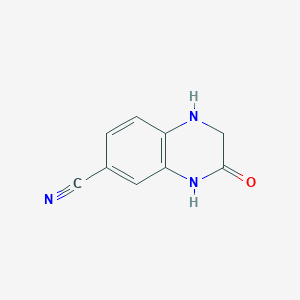

7-cyano-3,4-dihydroquinoxalin-2(1H)-one

Descripción general

Descripción

7-cyano-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of 7-cyano-3,4-dihydroquinoxalin-2(1H)-one is its role as an antiviral agent. For instance, the compound GW420867X, which features a similar structure, has been investigated for its effectiveness against HIV-1. Clinical trials demonstrated that it exhibited potent antiviral activity and was well-tolerated in patients, although it was not further developed due to issues with bioavailability .

Anti-inflammatory Properties

Research indicates that derivatives of 3,4-dihydroquinoxalin-2-one, including those with cyano substitutions, show promising anti-inflammatory effects. For example, some compounds have been identified as estrogen receptor ligands and exhibit significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Antitumor Activity

Various quinoxalin-2-one derivatives have been reported as antitumor agents. The structural modifications at the C3 position enhance their biological activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation effectively .

Synthetic Applications

Direct C–H Functionalization

Recent advancements in synthetic methodologies have focused on the direct C–H functionalization of quinoxalin-2(1H)-ones. This approach allows for the rapid synthesis of diverse derivatives with valuable functional groups under mild conditions. Techniques such as visible-light photoredox catalysis have emerged as efficient methods for these transformations, leading to various applications in both pharmaceutical and material sciences .

Multicomponent Reactions

The compound has also been utilized in multicomponent reactions to create complex molecular architectures. These reactions enable the simultaneous introduction of multiple functional groups, enhancing the compound's versatility in drug design and materials chemistry .

Material Science

Fluorescent Properties

Quinoxalin-2(1H)-ones exhibit interesting fluorescence properties, making them suitable for applications in optoelectronics and sensor technologies. Their ability to form π-extended derivatives enhances their photophysical properties, which can be leveraged in developing new materials for electronic devices .

Semiconducting Polymers

Certain derivatives of quinoxalin-2(1H)-ones have been explored for use in semiconducting polymers. These materials are vital for applications in organic electronics, including solar cells and light-emitting diodes (LEDs). The structural diversity offered by modifications at the C3 position facilitates the design of polymers with tailored electronic properties .

Case Studies

Propiedades

Número CAS |

186666-78-4 |

|---|---|

Fórmula molecular |

C9H7N3O |

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |

InChI |

InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13) |

Clave InChI |

PWMVKMIOIWVMSW-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)C#N |

SMILES canónico |

C1C(=O)NC2=C(N1)C=CC(=C2)C#N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.